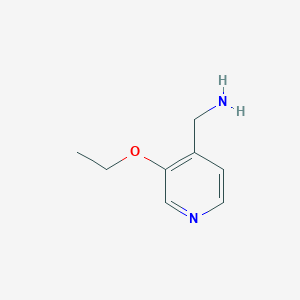
(3-Ethoxypyridin-4-yl)methanamine
Übersicht
Beschreibung
(3-Ethoxypyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Ethoxypyridin-4-yl)methanamine, a compound identified by its CAS number 1508480-51-0, has garnered attention for its various biological activities, particularly its role as a potassium channel blocker and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound features a pyridine ring substituted with an ethoxy group and an amine functional group. Its molecular structure allows it to interact with various biological targets, influencing its pharmacological profile.
Potassium Channel Blockade
One of the primary biological activities of this compound is its ability to block potassium channels. This action can lead to various physiological effects, including modulation of neuronal excitability and potential neuroprotective properties. Studies have shown that the compound inhibits specific oxidase enzymes, which play a role in cellular signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves interaction with ion channels and enzymes. By blocking potassium channels, it may alter the membrane potential of neurons, leading to changes in neurotransmitter release and neuronal excitability. Additionally, the compound's ability to inhibit oxidase enzymes can influence oxidative stress responses within cells .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively modulate cellular responses in various assays. For example, it has been tested for its effects on cell viability under oxidative stress conditions. The results indicated that the compound could enhance cell survival rates compared to untreated controls, suggesting a protective role against oxidative damage.
Structure-Activity Relationships
Research into structure-activity relationships (SAR) for similar compounds has provided insights into how modifications to the pyridine ring or amine group can enhance biological activity. For instance, compounds with electron-donating groups at specific positions on the pyridine ring showed increased potency in inhibiting target enzymes . This information can guide future synthesis efforts aimed at optimizing this compound for improved therapeutic efficacy.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potassium channel blockade; potential neuroprotection | Inhibition of potassium channels; oxidase inhibition |
| URMC-099 | Neuroprotective; MAP4K inhibition | Targeting MAP4K pathways |
| Other potassium channel blockers | Varies; often related to cardiac or neuronal effects | Modulation of ion channel activity |
Future Directions
The ongoing research into this compound suggests several avenues for further exploration:
- In Vivo Studies : Conducting animal studies to assess the neuroprotective effects and pharmacokinetics of this compound.
- Therapeutic Applications : Investigating potential applications in treating neurodegenerative diseases or conditions associated with potassium channel dysregulation.
- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity towards specific biological targets.
Eigenschaften
IUPAC Name |
(3-ethoxypyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHARAWFWKBVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















